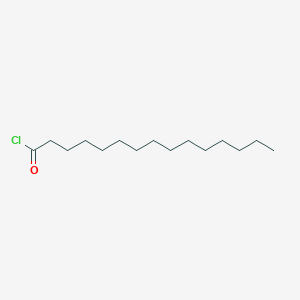

Pentadecanoyl chloride

Description

Properties

IUPAC Name |

pentadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZWQGNQOVDTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294614 | |

| Record name | Pentadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17746-08-6 | |

| Record name | Pentadecanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Pentadecanoyl Chloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentadecanoyl chloride, the acyl chloride derivative of the 15-carbon saturated fatty acid pentadecanoic acid, serves as a crucial reagent in synthetic organic chemistry, enabling the facile introduction of the pentadecanoyl moiety into a variety of molecular scaffolds. This seemingly simple building block is instrumental in the synthesis of complex, biologically active lipids that are at the forefront of research in neuroscience, metabolism, and cellular signaling. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on the synthesis of key bioactive molecules, detailed experimental protocols, and the signaling pathways they modulate.

Core Application: Synthesis of Bioactive Lipids

The primary utility of this compound in a research setting is as a highly reactive precursor for the synthesis of lipids that mimic or interact with endogenous signaling molecules. Its reactivity allows for efficient acylation of amines and alcohols to form amides and esters, respectively. Key classes of molecules synthesized using this compound include N-acyl amides and acylcarnitines, which have been shown to possess significant biological activities.

Synthesis of N-Pentadecanoyl Dopamine

N-acyl dopamines are a class of endogenous lipids that exhibit cannabimimetic and vanilloid activities. The synthesis of N-pentadecanoyl dopamine allows researchers to investigate the role of fatty acid amides in modulating dopamine and cannabinoid signaling pathways.

Synthesis of Pentadecanoyl Ethanolamide

N-acyl ethanolamines (NAEs) are a major class of endocannabinoids. Pentadecanoyl ethanolamide is synthesized to study its interaction with key enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), and to explore its potential therapeutic effects.

Synthesis of Pentadecanoyl-L-carnitine

Acylcarnitines are essential for the transport of fatty acids into the mitochondria for beta-oxidation. More recently, specific acylcarnitines have been identified as signaling molecules themselves. Pentadecanoyl-L-carnitine has been identified as a novel endocannabinoid, acting as an agonist at cannabinoid receptors.[1][2]

Quantitative Data on Synthesized Bioactive Lipids

The biological activity of molecules synthesized using this compound is a critical aspect of their research applications. The following table summarizes key quantitative data for pentadecanoyl-L-carnitine. While N-pentadecanoyl dopamine and pentadecanoyl ethanolamide are subjects of ongoing research, specific receptor binding affinities and enzyme inhibition constants for these particular N-acyl amides are not widely available in the public domain.

| Compound | Target | Assay Type | Value | Reference |

| Pentadecanoyl-L-carnitine | Cannabinoid Receptor 1 (CB1) | cAMP Modulation Assay | EC50 = 3.7 µM | [1][2][3] |

| Pentadecanoyl-L-carnitine | Cannabinoid Receptor 2 (CB2) | cAMP Modulation Assay | EC50 = 3.2 µM | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of key bioactive lipids using this compound. These protocols are based on established principles of organic synthesis and can be adapted for specific laboratory conditions.

General Experimental Workflow for N-Acylation

The synthesis of N-acyl amides from this compound generally follows a standard nucleophilic acyl substitution mechanism. The workflow is applicable to the synthesis of both N-pentadecanoyl dopamine and pentadecanoyl ethanolamide.

General workflow for the N-acylation of amines using this compound.

Protocol 1: Synthesis of N-Pentadecanoyl Dopamine Hydrochloride

This protocol describes the N-acylation of dopamine hydrochloride with this compound.

Materials:

-

Dopamine hydrochloride

-

This compound

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dopamine hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the stirred dopamine mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x volume) and brine (2 x volume).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-pentadecanoyl dopamine by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter and dry the solid to obtain N-pentadecanoyl dopamine hydrochloride.

Protocol 2: Synthesis of Pentadecanoyl Ethanolamide

This protocol details the synthesis of pentadecanoyl ethanolamide.

Materials:

-

Ethanolamine

-

This compound

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred ethanolamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude pentadecanoyl ethanolamide by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Protocol 3: Synthesis of Pentadecanoyl-L-carnitine Chloride

This protocol is adapted from general methods for the synthesis of acylcarnitines.[4]

Materials:

-

L-carnitine hydrochloride

-

This compound

-

Anhydrous solvent (e.g., trifluoroacetic acid or a high-boiling point ether)

-

Anhydrous diethyl ether

Procedure:

-

Suspend L-carnitine hydrochloride (1.0 eq) in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.

-

Heat the mixture to a temperature sufficient to promote dissolution and reaction (e.g., 60-80 °C), depending on the solvent used.

-

Slowly add this compound (1.1 eq) to the stirred suspension.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by adding anhydrous diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

The crude pentadecanoyl-L-carnitine chloride can be further purified by recrystallization or column chromatography on a suitable stationary phase if necessary.

Signaling Pathways and Mechanisms of Action

The bioactive lipids synthesized from this compound exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for designing new therapeutic strategies.

Endocannabinoid Signaling and FAAH Inhibition

N-acyl ethanolamines, such as pentadecanoyl ethanolamide, are part of the endocannabinoid system. A primary regulatory enzyme in this pathway is Fatty Acid Amide Hydrolase (FAAH), which degrades NAEs and terminates their signaling. Inhibition of FAAH leads to an accumulation of NAEs, enhancing their downstream effects.

Pentadecanoyl ethanolamide can inhibit FAAH, increasing endocannabinoid levels.

N-Acyl Dopamine and Dopamine Receptor Signaling

N-acyl dopamines can interact with both cannabinoid and dopamine signaling pathways.[5] The dopamine D1 and D2 receptors are key G-protein coupled receptors that mediate the effects of dopamine in the brain.

Modulation of dopamine receptor signaling by N-acyl dopamines.

Fatty Acid Beta-Oxidation

Pentadecanoyl-L-carnitine is directly involved in fatty acid metabolism. Carnitine is essential for the transport of long-chain fatty acids, such as pentadecanoic acid, across the inner mitochondrial membrane for their subsequent breakdown through beta-oxidation to produce energy.

Role of pentadecanoyl-L-carnitine in fatty acid transport for beta-oxidation.

Conclusion

This compound is a versatile and indispensable tool for researchers exploring the complex world of lipid signaling. Its utility in the synthesis of specific N-acyl amides and acylcarnitines provides researchers with the molecular probes necessary to dissect the intricate roles of these lipids in health and disease. The protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the potential of these fascinating molecules. As research in the field of lipidomics and lipid signaling continues to expand, the importance of synthetic reagents like this compound is set to grow, paving the way for new discoveries and therapeutic innovations.

References

- 1. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nutritionaloutlook.com [nutritionaloutlook.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanoyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of pentadecanoyl chloride, a long-chain acyl chloride that serves as a key reagent in organic synthesis and holds potential in biochemical research and drug development. This document, intended for researchers, scientists, and professionals in drug development, details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in experimental settings.

Chemical Structure and Identification

This compound is the acyl chloride derivative of pentadecanoic acid. It is a reactive compound characterized by a 15-carbon aliphatic chain attached to a carbonyl chloride functional group.

Chemical Structure:

Identifiers:

Physicochemical Properties

This compound is a colorless to yellowish liquid with a pungent odor.[5] It is soluble in organic solvents but reacts vigorously with water.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 260.84 g/mol | [1][3][4][6][7] |

| Appearance | Colorless to yellowish liquid | [2][5] |

| Density | 0.909 g/mL at 20 °C | [3][7] |

| Refractive Index | n20/D 1.451 | [3][7] |

| Solubility | Soluble in organic solvents, reacts with water | [5] |

Synthesis and Reactivity

Synthesis

The most common laboratory-scale synthesis of this compound involves the reaction of pentadecanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The general reaction is as follows:

CH₃(CH₂)₁₃COOH + SOCl₂ → CH₃(CH₂)₁₃COCl + SO₂ + HCl

A typical experimental workflow for the synthesis of this compound is illustrated in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - CD Biosynsis [biosynsis.com]

- 3. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H29ClO | CID 263097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 十五烷酰氯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Pentadecanoyl Chloride from Pentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentadecanoyl chloride from pentadecanoic acid, a critical conversion for the generation of a versatile reagent in organic synthesis and drug development. This compound serves as a key intermediate for the introduction of a fifteen-carbon lipophilic tail into various molecular scaffolds, enabling the synthesis of novel bioactive lipids, modified peptides, and other targeted therapeutics. This document details the two primary synthetic methodologies, utilizing thionyl chloride and oxalyl chloride, and provides in-depth experimental protocols. Furthermore, it presents a comparative analysis of these methods, physical and chemical properties of the product, and predicted spectroscopic data for characterization.

**1. Introduction

This compound (C₁₅H₂₉ClO) is the acyl chloride derivative of pentadecanoic acid, a saturated fatty acid. Its high reactivity, attributed to the acyl chloride functional group, makes it a valuable reagent for a variety of chemical transformations, primarily nucleophilic acyl substitution reactions.[1] In the realm of drug discovery and biochemical research, this compound is employed to modify biomolecules such as lipids and proteins, thereby altering their biological activity, membrane permeability, or localization.[1][2] Its application extends to the synthesis of surfactants and polymers in materials science.[1] This guide focuses on the efficient laboratory-scale synthesis of this compound from its parent carboxylic acid, providing the necessary technical details for its preparation and characterization.

Synthetic Methodologies

The conversion of pentadecanoic acid to this compound is most commonly achieved through the use of a chlorinating agent. The two most prevalent and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Both reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride.

Thionyl Chloride Method

The reaction with thionyl chloride is a widely used and cost-effective method. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product.[3] The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride.

Oxalyl Chloride Method

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride.[4] The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous.[5] This method is particularly advantageous for substrates that may be sensitive to the higher temperatures and more acidic conditions of the thionyl chloride method.[5]

Experimental Protocols

Safety Precaution: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

Synthesis using Thionyl Chloride

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

-

Pentadecanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, for purification)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Vacuum pump with a cold trap

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentadecanoic acid (e.g., 24.2 g, 0.1 mol).

-

Carefully add an excess of thionyl chloride (e.g., 13.1 g, 0.11 mol) to the flask.

-

Heat the reaction mixture to 80-90 °C with stirring.[6]

-

Maintain the reaction at this temperature for 2-3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The solution should become clear.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure (azeotropic removal).[7]

-

The resulting crude this compound can be used directly for many applications or further purified by vacuum distillation.

Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is a general procedure for the synthesis of acyl chlorides from long-chain fatty acids.

Materials:

-

Pentadecanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or other inert solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (nitrogen or argon) supply

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pentadecanoic acid (e.g., 1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[7]

-

Slowly add oxalyl chloride (e.g., 1.5-2.0 equivalents) to the stirred solution at room temperature.[5] Gas evolution (CO, CO₂, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.[7]

-

The crude this compound can be used without further purification or can be distilled under high vacuum.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Pentadecanoic Acid | C₁₅H₃₀O₂ | 242.40 | White crystalline solid |

| This compound | C₁₅H₂₉ClO | 260.84[8] | Colorless to yellowish liquid[1] |

Physical Properties of this compound

| Property | Value |

| Density | 0.909 g/mL at 20 °C[9] |

| Refractive Index | n20/D 1.451[9] |

| Purity (commercial) | ≥98.0% (GC)[9] |

Reaction Conditions and Expected Yields

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Thionyl Chloride | SOCl₂ | 80-90 | 2-3 | >90 (estimated) |

| Oxalyl Chloride | (COCl)₂, cat. DMF | Room Temperature | 1-2 | >95 (estimated) |

Note: Yields are estimated based on typical conversions for these reactions and may vary depending on the specific reaction conditions and purification methods. High yields of 89% or greater have been reported for the conversion of esters to acid chlorides using thionyl chloride.[10][11]

Mandatory Visualization

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Application in Bioactive Lipid Synthesis

Caption: Logical workflow illustrating the use of this compound in the synthesis of bioactive lipids.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~2.88 ppm (triplet, 2H): The methylene protons (α-protons) adjacent to the carbonyl chloride group are expected to be the most deshielded aliphatic protons.

-

δ ~1.73 ppm (quintet, 2H): The methylene protons (β-protons) adjacent to the α-protons.

-

δ ~1.25 ppm (broad multiplet, 22H): The large signal corresponding to the overlapping methylene protons of the long alkyl chain.

-

δ ~0.88 ppm (triplet, 3H): The terminal methyl protons of the alkyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~173 ppm: The carbonyl carbon of the acyl chloride.

-

δ ~47 ppm: The α-carbon adjacent to the carbonyl group.

-

δ ~32-22 ppm: A series of peaks corresponding to the methylene carbons of the alkyl chain.

-

δ ~14 ppm: The terminal methyl carbon.

IR (Infrared) Spectroscopy

-

~1800 cm⁻¹ (strong): A very strong and characteristic C=O stretching vibration for an aliphatic acyl chloride. This high frequency is a key diagnostic feature.[12]

-

~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain.

-

~1465 cm⁻¹ (medium): C-H bending (scissoring) vibration of the methylene groups.

-

~720 cm⁻¹ (weak): C-Cl stretching vibration.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): The molecular ion peak at m/z 260 and 262 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) may be weak or absent.[13]

-

[M-Cl]⁺: A significant peak at m/z 225, corresponding to the loss of the chlorine atom to form the stable acylium ion.[13]

-

McLafferty Rearrangement: A potential fragment resulting from the characteristic rearrangement of carbonyl compounds.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the long alkyl chain.[14]

Conclusion

The synthesis of this compound from pentadecanoic acid is a straightforward and efficient process that can be readily accomplished in a laboratory setting using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the scale of the reaction, cost considerations, and the sensitivity of the starting material or other functional groups present in more complex substrates. This guide provides the essential protocols and characterization data to enable researchers to confidently prepare and utilize this valuable synthetic intermediate in their drug discovery and development endeavors. The provided workflows and predicted spectroscopic data serve as a practical resource for the synthesis and subsequent application of this compound in the creation of novel and potent bioactive molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy this compound | 17746-08-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H29ClO | CID 263097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 十五烷酰氯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Applications of Pentadecanoyl Chloride (CAS: 17746-08-6) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a C15 Acylating Agent

Pentadecanoyl chloride (C₁₅H₂₉ClO), the acyl chloride derivative of pentadecanoic acid, is a highly reactive chemical intermediate that serves as a pivotal building block in synthetic chemistry.[1] Its 15-carbon aliphatic chain provides a unique balance of hydrophobicity and reactivity, distinguishing it from both shorter and longer-chain acyl chlorides.[1] This characteristic makes it an invaluable tool for researchers and drug development professionals aiming to synthesize novel bioactive lipids, modify existing biomolecules, and construct complex pharmaceutical compounds.[1] This guide provides an in-depth exploration of the core applications of this compound, focusing on synthetic methodologies, practical applications in drug discovery, and its role in the burgeoning field of lipidomics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. As a reactive acyl chloride, it necessitates careful handling to prevent hydrolysis and ensure reaction specificity.

| Property | Value | Source |

| CAS Number | 17746-08-6 | [2][3] |

| Molecular Formula | C₁₅H₂₉ClO | [2][3] |

| Molecular Weight | 260.84 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.909 g/mL at 20 °C | [4][5] |

| Refractive Index | n20/D 1.451 | [4][5] |

| Boiling Point | 173-175 °C at 7 Torr | [6] |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, DMSO); reacts vigorously with water. | [1][7] |

| Purity (Typical) | ≥98.0% (GC) | [4][5] |

Safety and Handling: this compound is classified as corrosive and causes severe skin burns and eye damage.[3][8] It is a lachrymator and reacts with water to release corrosive hydrogen chloride gas.[1] All manipulations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Core Synthetic Applications: A Gateway to Diverse Molecular Architectures

The high electrophilicity of the carbonyl carbon in this compound makes it a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.[1] This reactivity is the foundation of its utility in synthesizing a broad spectrum of molecules, primarily esters and amides.

Esterification: Crafting Lipids and Prodrugs

This compound reacts efficiently with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding pentadecanoate esters.[1][9] This reaction is fundamental for synthesizing structured lipids, modifying natural products, and creating prodrugs with enhanced lipophilicity for improved bioavailability. The reaction typically proceeds rapidly at room temperature and is often catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[9]

Caption: General workflow for the synthesis of pentadecanoate esters.

This protocol provides a practical example of ester synthesis, where this compound is generated in situ from pentadecanoic acid and subsequently reacted with β-phenoxyethylalcohol.[10]

Materials:

-

Pentadecanoic acid (24.2 g)

-

Thionyl chloride (13.1 g)

-

β-Phenoxyethylalcohol (13.8 g)

-

Pyridine (10.3 g)

-

Benzene (100 ml)

-

Dilute hydrochloric acid

-

Sodium sulfate (anhydrous)

-

n-Hexane (for recrystallization)

Procedure:

-

In Situ Formation of this compound: In a suitable reaction vessel, treat pentadecanoic acid with thionyl chloride at 80-90°C. This reaction should be performed in a fume hood as it releases SO₂ and HCl gas. The completion of this step yields crude this compound.

-

Esterification: In a separate flask, prepare a mixture of β-phenoxyethylalcohol, pyridine, and benzene. Cool this mixture in an ice bath.

-

Slowly add the freshly prepared this compound to the cooled alcohol mixture with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture.

-

Work-up: Wash the reaction mixture with dilute hydrochloric acid. Separate the organic (benzene) layer and dry it over anhydrous sodium sulfate.

-

Remove the benzene under reduced pressure to yield the crude product.

-

Purification: Recrystallize the solid crude product from n-hexane to obtain pure β-phenoxyethyl pentadecanoate.

Expected Outcome: This procedure yields colorless crystals of β-phenoxyethyl pentadecanoate (26 g) with a melting point of 45.0-47.0°C.[10]

Amidation: Building Blocks for Bioactive Molecules and Pharmaceuticals

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-pentadecanoyl amides.[1] This reaction, often performed under Schotten-Baumann conditions, is central to the creation of a vast array of biologically active molecules, including signaling lipids, enzyme inhibitors, and pharmaceutical agents.[1][2][9][11] The amide bond formed is exceptionally stable, making it a desirable feature in drug design.[12]

The Schotten-Baumann reaction is a classic method for acylating amines and is particularly well-suited for use with reactive acyl chlorides like this compound.[2][11][13] It is typically carried out in a biphasic system, where an aqueous base (like NaOH) neutralizes the HCl byproduct, driving the reaction to completion, while the reactants and product remain in an organic solvent.[13]

Caption: Mechanism of N-pentadecanoyl amide synthesis.

This protocol, adapted from the synthesis of N-decanoylglycine, illustrates the Schotten-Baumann reaction for producing N-acyl amino acids, a class of endogenous signaling molecules.[10]

Materials:

-

Glycine

-

This compound

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (optional)

-

Ice bath, magnetic stirrer, dropping funnel, pH meter/paper

Procedure:

-

Preparation of Sodium Glycinate: In a flask, dissolve glycine (1.0 molar equivalent) in a 10% aqueous NaOH solution (2.0-2.1 molar equivalents). Cool the solution to 0-5°C in an ice bath. The base deprotonates the glycine to form the more nucleophilic sodium glycinate.

-

Addition of this compound: Add this compound (1.0-1.05 molar equivalents), either neat or dissolved in a minimal amount of diethyl ether, dropwise to the vigorously stirred, cold glycine solution over 30-60 minutes. Maintain the reaction temperature below 10°C.

-

pH Control: During the addition, the pH will decrease due to the formation of HCl. Maintain a pH of 10-11 by the controlled addition of 10% NaOH solution.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Product Precipitation: Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated HCl. This will protonate the carboxylate group of the N-pentadecanoylglycine, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

| Parameter | Value/Condition | Rationale/Note |

| Reactants | ||

| Glycine | 1.0 molar equivalent | The amino acid substrate. |

| This compound | 1.0 - 1.05 molar equivalents | A slight excess can be used to ensure complete reaction of the glycine. |

| Sodium Hydroxide | 2.0 - 2.1 molar equivalents | One equivalent deprotonates the glycine, and one neutralizes the HCl byproduct. |

| Reaction Conditions | ||

| Temperature | 0 - 10°C (initially) | Controls the exothermic reaction and minimizes hydrolysis of the acyl chloride. |

| Reaction Time | 2 - 4 hours | To ensure the reaction goes to completion. |

| pH | 10 - 11 | Maintained to keep the amine deprotonated and nucleophilic. |

| Purification | ||

| Precipitation pH | ~2 | Protonates the product, causing it to become insoluble in water. |

| Expected Yield | 70-90% | Based on analogous reactions.[10] |

Applications in Drug Development and Bioactive Lipid Synthesis

The ability of this compound to introduce a 15-carbon lipid tail onto various molecular scaffolds is of significant interest in drug discovery and the study of bioactive lipids. This modification can profoundly influence a molecule's biological activity, membrane interactions, and metabolic stability.

Synthesis of Endocannabinoid Analogs and Modulators

The endocannabinoid system (ECS) is a crucial neuromodulatory network that regulates numerous physiological processes.[7][14][15] Its components, including cannabinoid receptors (CB1 and CB2) and metabolic enzymes like fatty acid amide hydrolase (FAAH), are major targets for drug development.[5][16][17] this compound is a valuable tool for synthesizing N-acyl ethanolamines (NAEs) and N-acyl amino acids, which are classes of lipids structurally related to the primary endocannabinoid, anandamide.[18]

-

N-Pentadecanoylethanolamine (PEA-C15): This compound is a longer-chain homolog of the well-studied N-palmitoylethanolamine (PEA). NAEs are known to exert a range of biological effects, often through an "entourage effect," where they enhance the activity of other endocannabinoids by inhibiting their degradation.[18] Pentadecanoyl ethanolamide has demonstrated anticonvulsant efficacy in preclinical models.[19] It can be synthesized by the reaction of this compound with ethanolamine.

-

Pentadecanoyl-L-carnitine: This synthesized molecule has been identified as a cannabinoid receptor agonist, with activity at both CB1 and CB2 receptors.[20] This finding directly implicates pentadecanoyl-containing compounds as potential therapeutics targeting the ECS. It also shows activity at serotonin and histamine receptors, highlighting the potential for polypharmacology.[20]

-

FAAH Inhibitors: FAAH is the primary enzyme responsible for the degradation of anandamide.[16][21] Inhibiting FAAH raises the endogenous levels of anandamide, offering a therapeutic strategy for pain, anxiety, and inflammation without the side effects of direct CB1 agonists.[16][22][23] this compound can be used to synthesize the lipophilic portion of various FAAH inhibitors, which often mimic the structure of endogenous FAAH substrates.[22][23]

Caption: Inhibition of FAAH increases anandamide levels, enhancing CB1 receptor signaling.

Lipidomics and Chemical Biology Probes

Lipidomics aims to comprehensively analyze lipids in biological systems to understand their roles in health and disease.[24] this compound and its derivatives are valuable tools in this field.

-

Internal Standards: Odd-chain fatty acids like pentadecanoic acid are present at low levels in most mammalian tissues. This makes isotopically labeled versions, such as pentadecanoic acid-d2, ideal internal standards for mass spectrometry-based lipidomics.[25] They can be spiked into samples at the beginning of the extraction process to correct for variability, ensuring accurate quantification of endogenous fatty acids.[25]

-

Chemical Probes: this compound can be used to synthesize "chemical probes" — modified lipids that carry reporter tags (e.g., fluorophores, biotin, or clickable alkyne groups).[26][27][28] These probes allow for the visualization of lipid trafficking, the identification of lipid-protein interactions, and the characterization of metabolic pathways in living cells.[26][27][28][29]

Conclusion and Future Outlook

This compound (CAS 17746-08-6) is more than a simple acylating agent; it is a versatile and powerful tool for scientific innovation. Its unique C15 chain length allows for the precise tuning of molecular properties, making it highly relevant for the synthesis of bioactive lipids, pharmaceutical intermediates, and advanced chemical biology probes. From constructing novel modulators of the endocannabinoid system to enabling accurate quantification in lipidomics studies, the applications of this compound are both broad and deep. As research continues to unravel the complexities of lipid signaling and metabolism, the demand for sophisticated chemical tools will undoubtedly grow. This compound is well-positioned to remain a key reagent in the arsenal of researchers and drug developers, facilitating the creation of the next generation of therapeutics and diagnostic tools.

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. ionsource.com [ionsource.com]

- 5. Frontiers | Cannabinoids and the endocannabinoid system in the regulation of cytochrome P450 metabolic activity-a review [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H29ClO | CID 263097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. realmofcaring.org [realmofcaring.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemical Tools for Lipid Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemical Tools for Lipid Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chimia.ch [chimia.ch]

An In-depth Technical Guide to Pentadecanoyl Chloride (C₁₅H₂₉ClO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Pentadecanoyl chloride, including its chemical identity, physicochemical properties, key synthetic protocols, and characteristic reactions. The information is intended for professionals in research and development who require detailed technical data for laboratory and developmental applications.

Chemical Identity and Synonyms

The chemical compound with the molecular formula C₁₅H₂₉ClO is officially known by its IUPAC name, This compound .[1] It is an acyl chloride derived from pentadecanoic acid.

For ease of reference, a list of its common synonyms is provided below:

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. This data is essential for experimental design, safety assessments, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉ClO | [1] |

| Molecular Weight | 260.84 g/mol | [1] |

| CAS Number | 17746-08-6 | |

| Physical Form | Liquid | [2][3] |

| Density | 0.909 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.451 | [2] |

| InChI Key | PQZWQGNQOVDTRF-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCCCCCCC(=O)Cl | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in two fundamental organic reactions are provided below. These protocols are foundational for the use of this reagent in further synthetic endeavors.

Synthesis of this compound from Pentadecanoic Acid

This protocol details the conversion of pentadecanoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

-

Pentadecanoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, DCM) - optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place pentadecanoic acid (1.0 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approximately 2.0-3.0 equivalents). If desired, an anhydrous solvent like DCM can be used.

-

Gently heat the reaction mixture to reflux (typically around 80-90°C) for 1-3 hours.[4] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, often a yellowish liquid, can typically be used in subsequent reactions without further purification. If high purity is required, distillation under vacuum can be performed.

General Protocol for Friedel-Crafts Acylation

This compound can be used to introduce a 15-carbon acyl group onto an aromatic ring via the Friedel-Crafts acylation. This reaction is a powerful tool for C-C bond formation. The following is a general procedure adaptable for various aromatic substrates.

Materials:

-

This compound

-

Aromatic substrate (e.g., Benzene, Toluene)

-

Lewis acid catalyst (e.g., anhydrous Aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Hydrochloric acid (HCl), dilute, cold

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.0 equivalent) in the same anhydrous solvent and add this solution to an addition funnel.

-

Add the solution from the addition funnel dropwise to the stirred Lewis acid suspension at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 2-12 hours) until completion.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude aryl pentadecyl ketone.

-

The product can be further purified by recrystallization or column chromatography.

General Protocol for Esterification

The reaction of this compound with an alcohol provides a direct route to the corresponding ester. This reaction is typically rapid and high-yielding.

Materials:

-

This compound

-

Alcohol (e.g., Ethanol, Methanol)

-

Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

-

Base (e.g., Pyridine, Triethylamine) - optional, but recommended

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent. If using a base, add it to this solution (1.1 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred alcohol solution. The reaction can be exothermic.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Purification can be achieved via distillation or column chromatography if necessary.

Chemical Reactivity and Workflows

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The diagrams below illustrate a typical synthetic workflow and the general reactivity pathway.

Caption: Synthesis of this compound from its carboxylic acid precursor.

Caption: Nucleophilic acyl substitution mechanism for this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl) gas. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

References

The Pivotal Role of Pentadecanoyl Chloride in Advancing Lipid Biochemistry Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl chloride, the acyl chloride derivative of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), is a critical reagent in the field of lipid biochemistry. Its high reactivity makes it an invaluable tool for the synthesis of a variety of lipid species, enabling detailed investigations into their metabolic fates and signaling functions. This technical guide provides a comprehensive overview of the role of this compound in lipid research, with a focus on its application in the synthesis of bioactive lipids, its use in experimental methodologies, and its relevance to key signaling pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involving pentadecanoylated lipids.

Introduction: The Significance of Odd-Chain Fatty Acids

For many years, odd-chain fatty acids were largely considered minor components of the total fatty acid pool in humans, with research primarily focused on their even-chain counterparts.[1] However, a growing body of evidence has highlighted the unique biological roles of odd-chain fatty acids, such as pentadecanoic acid (C15:0), and their association with various health outcomes.[1] As the reactive form of pentadecanoic acid, this compound serves as a key chemical tool to synthesize and study the lipids derived from this important odd-chain fatty acid. Its utility lies in its ability to readily acylate various molecules, including lysophospholipids and glycerol derivatives, to generate specific lipid species for research purposes.[2]

Physicochemical Properties of this compound

A thorough understanding of the chemical characteristics of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Chemical Formula | C15H29ClO | [3] |

| Molecular Weight | 260.84 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Odor | Pungent | [2] |

| Solubility | Soluble in organic solvents | [2] |

| Reactivity | Reacts vigorously with water | [2] |

Applications in Lipid Synthesis

This compound is a versatile reagent for the synthesis of a wide range of pentadecanoylated lipids. Its primary application is in acylation reactions, where the pentadecanoyl group is transferred to a nucleophilic substrate.

Synthesis of Phospholipids

This compound is instrumental in the synthesis of phospholipids containing pentadecanoic acid. These customized lipids are crucial for studying membrane dynamics, lipid-protein interactions, and the influence of odd-chain fatty acids on cellular processes. A common application is the acylation of lysophospholipids.

Synthesis of Glycerolipids

The synthesis of mono-, di-, and triglycerides containing pentadecanoic acid is readily achieved using this compound. These synthetic glycerolipids serve as standards for analytical studies and are used in cellular and animal models to investigate the metabolism and physiological effects of odd-chain fatty acid-containing glycerolipids.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

General Protocol for the Synthesis of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine

This protocol describes a two-step synthesis of a mixed-acyl phosphatidylcholine, a common type of phospholipid in biological membranes.

Materials:

-

1-Oleoyl-sn-glycero-3-phosphocholine

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Argon or nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-oleoyl-sn-glycero-3-phosphocholine in anhydrous dichloromethane.

-

Addition of Pyridine: Add anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction.

-

Acylation: Slowly add this compound to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol/water) to remove water-soluble impurities.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the desired phospholipid.

-

Characterization: Confirm the identity and purity of the synthesized 1-pentadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Metabolic Labeling of Cellular Lipids with Pentadecanoic Acid

This protocol outlines a general procedure for introducing pentadecanoic acid into cellular lipids using a precursor that can be synthesized from this compound (e.g., a pentadecanoylated fluorescent probe).

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Cell culture medium

-

Pentadecanoic acid or a pentadecanoylated probe

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Analytical equipment for lipid analysis (e.g., GC-MS, LC-MS)

Procedure:

-

Preparation of Labeling Medium: Prepare a stock solution of pentadecanoic acid (or a derivative) complexed to fatty acid-free BSA. This enhances its solubility and cellular uptake. Dilute the stock solution in cell culture medium to the desired final concentration.

-

Cell Seeding: Seed the cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling: Remove the regular growth medium and replace it with the labeling medium containing the pentadecanoic acid-BSA complex.

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and incorporation of the fatty acid into cellular lipids.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: Perform a total lipid extraction from the cell pellet using a standard method, such as the Bligh and Dyer or Folch method.

-

Lipid Analysis: Analyze the extracted lipids using appropriate analytical techniques (e.g., gas chromatography-mass spectrometry after derivatization to fatty acid methyl esters, or liquid chromatography-mass spectrometry for intact lipid analysis) to determine the incorporation of pentadecanoic acid into different lipid classes.

Role in Lipid Biochemistry and Signaling Pathways

This compound, by enabling the synthesis of pentadecanoated lipids, has been instrumental in elucidating the roles of odd-chain fatty acids in cellular signaling.

The JAK2/STAT3 Signaling Pathway

Recent studies have shown that pentadecanoic acid can suppress the JAK2/STAT3 signaling pathway, which is often aberrantly activated in cancer.[4][5] By synthesizing pentadecanoylated lipids, researchers can investigate how the incorporation of this fatty acid into cellular membranes or signaling molecules might influence the activity of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of Pentadecanoyl Chloride: A Technical Guide for Synthetic Applications

This guide provides an in-depth exploration of the chemical reactivity of Pentadecanoyl chloride, a long-chain acyl chloride that serves as a critical building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to dissect the underlying principles governing its reactions. We will examine the causality behind experimental design choices, ensuring that the described protocols are not merely steps to be followed, but self-validating systems grounded in established chemical mechanisms.

This compound: Foundational Properties and Safety

This compound (CH₃(CH₂)₁₃COCl) is the acyl chloride derivative of pentadecanoic acid. Its utility in synthesis stems from the highly reactive acyl chloride functional group, which makes it an excellent acylating agent.

The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This, combined with the fact that the chloride ion is an excellent leaving group, makes the molecule susceptible to nucleophilic attack, which is the cornerstone of its reactivity.

| Property | Value | Source |

| CAS Number | 17746-08-6 | [1][2] |

| Molecular Formula | C₁₅H₂₉ClO | [1][3] |

| Molecular Weight | 260.84 g/mol | [1] |

| Form | Liquid | |

| Density | 0.909 g/mL at 20 °C | |

| Refractive Index | n20/D 1.451 |

Safety and Handling: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][4][5] It is highly reactive towards moisture and water, hydrolyzing to form pentadecanoic acid and corrosive hydrogen chloride gas.[6][7] Therefore, all manipulations must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[4][8]

The Core of Reactivity: Nucleophilic Acyl Substitution

The reactions of this compound are dominated by a single, powerful mechanism: nucleophilic acyl substitution . This process occurs via a two-step addition-elimination pathway.

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[9][10]

-

Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[10][11]

This mechanism is fundamental to understanding how this compound forms esters, amides, and other derivatives.

Caption: General mechanism for nucleophilic acyl substitution.

Key Synthetic Transformations

Esterification: Reaction with Alcohols

The reaction between this compound and an alcohol is a rapid and often exothermic process that yields an ester and hydrogen chloride.[11][12] This method is generally more efficient than Fischer esterification with the corresponding carboxylic acid because the reaction goes to completion and is faster due to the higher reactivity of the acyl chloride.[13][14]

Causality of Protocol Design: The hydrogen chloride (HCl) byproduct is acidic and can potentially catalyze side reactions or degrade sensitive products.[15] To neutralize it, a non-nucleophilic base such as pyridine or triethylamine (TEA) is typically added to the reaction mixture.[15][16] The choice of an anhydrous aprotic solvent (e.g., dichloromethane, THF, or benzene) is critical to prevent the hydrolysis of the starting material.[15]

Experimental Protocol: Synthesis of Ethyl Pentadecanoate

-

Setup: Under an inert atmosphere (N₂), add anhydrous ethanol (1.1 equivalents) and triethylamine (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to moderate the exothermic reaction and prevent side-product formation.

-

Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction's progress by TLC or HPLC (see Section 4).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product via column chromatography or vacuum distillation.

Caption: Workflow for ester synthesis from this compound.

Amide Formation: Reaction with Amines

This compound reacts violently with ammonia and primary or secondary amines to produce amides.[17][18] This reaction is a cornerstone of peptide synthesis and the creation of various functional materials. The mechanism is a nucleophilic addition-elimination, where the nitrogen's lone pair acts as the nucleophile.[9][19]

Causality of Protocol Design: Similar to esterification, the reaction produces HCl. This HCl will immediately react with the basic amine starting material to form an inactive ammonium salt.[18][20] To circumvent this, two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[] Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary non-nucleophilic base like triethylamine.[22]

Experimental Protocol: Synthesis of N-benzylpentadecanamide

-

Setup: In a flame-dried flask under N₂, dissolve benzylamine (2.2 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the reaction's high exothermicity.

-

Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled amine solution. A thick white precipitate of benzylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.

-

Workup: Filter the mixture to remove the ammonium salt precipitate, washing the solid with a small amount of cold THF.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Caption: Workflow for amide synthesis from this compound.

Friedel-Crafts Acylation: Reaction with Arenes

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring, forming a ketone.[23] With this compound, this reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[24][25]

Causality of Protocol Design: The mechanism involves the Lewis acid coordinating to the chlorine atom of the acyl chloride, which facilitates its departure and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[23] This powerful electrophile is then attacked by the pi electrons of the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product (an aryl ketone) is deactivated towards further substitution, preventing poly-acylation.[26] Furthermore, the acylium ion does not undergo rearrangement, leading to a single, predictable product.[23] A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.

Experimental Protocol: Synthesis of 1-Phenylpentadecan-1-one

-

Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and a gas outlet (bubbler), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and an anhydrous solvent like dichloromethane or nitrobenzene.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise.

-

Addition of Arene: Add anhydrous benzene (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

-

Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours or until gas evolution (HCl) ceases.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Isolation: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, NaHCO₃ solution, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting ketone by vacuum distillation or recrystallization.

Caption: Mechanism of Friedel-Crafts acylation.

Analytical Methods for Reaction Monitoring

Effective synthesis relies on accurate monitoring of the reaction's progress. This ensures reactions are run to completion without unnecessary heating or time, which can lead to byproduct formation.

Causality of Method Selection: The choice of analytical technique depends on the required information (qualitative vs. quantitative), reaction speed, and available equipment.[27][28] Due to the high reactivity of this compound, care must be taken to use anhydrous solvents and be aware of potential on-plate or in-column hydrolysis.[27]

| Analytical Technique | Principle | Advantages | Disadvantages |

| Thin-Layer Chromatography (TLC) | Separation by polarity on a silica plate. | Fast, simple, inexpensive, good for qualitative assessment.[28] | Prone to hydrolysis on the plate; not quantitative.[27][29] |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation by polarity. | Quantitative, highly sensitive, excellent for complex mixtures.[28] | Slower than TLC; requires method development; potential for reaction with protic mobile phases.[27] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point followed by mass detection. | Provides molecular weight confirmation; excellent for volatile compounds. | Requires thermal stability; potential for degradation at high injector temperatures.[27] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detection of functional group vibrations. | Fast, real-time monitoring possible. Can track disappearance of acyl chloride C=O stretch (~1800 cm⁻¹) and appearance of ester or amide C=O stretch (~1735 cm⁻¹ or ~1650 cm⁻¹ respectively). | Not suitable for complex mixtures; generally not quantitative. |

General Protocol: Reaction Monitoring by TLC

-

Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).

-

Spotting: On a silica gel plate, spot the starting material (this compound), the nucleophile (e.g., alcohol/amine), and a co-spot of both. As the reaction proceeds, use a capillary tube to take a small aliquot from the reaction mixture and spot it on the plate.

-

Development: Place the plate in the chamber and allow the solvent to elute.

-

Visualization: Visualize the plate under UV light (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its chemistry is governed by the robust nucleophilic acyl substitution mechanism, enabling the efficient synthesis of long-chain esters, amides, and ketones. A thorough understanding of the principles behind its reactivity—the electrophilic nature of the carbonyl, the role of catalysts and bases, and the importance of anhydrous conditions—is paramount for designing successful and reproducible synthetic protocols. By applying the mechanistic insights and validated methodologies presented in this guide, researchers can effectively harness the synthetic power of this compound for applications in materials science, pharmacology, and beyond.

References

- 1. This compound | C15H29ClO | CID 263097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound (CAS 17746-08-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 十五烷酰氯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pentanoyl chloride - Wikipedia [en.wikipedia.org]

- 7. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. savemyexams.com [savemyexams.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 20. chemistrystudent.com [chemistrystudent.com]

- 22. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 23. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 24. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 25. byjus.com [byjus.com]

- 26. Friedel-Crafts Acylation [organic-chemistry.org]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

Spectroscopic Profile of Pentadecanoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentadecanoyl chloride (C15H29ClO), a long-chain fatty acyl chloride. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from established principles of spectroscopy and data from homologous long-chain acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | Triplet | 2H | α-CH₂ (adjacent to C=O) |

| ~1.70 | Quintet | 2H | β-CH₂ |

| ~1.25 | Broad Singlet | 22H | -(CH₂)₁₁- |

| ~0.88 | Triplet | 3H | Terminal CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (Carbonyl) |

| ~47 | α-C (adjacent to C=O) |

| ~32 | β-C |

| ~29.7 - ~29.1 | -(CH₂)₁₀- |

| ~25 | γ-C |

| ~22.7 | ω-1 (CH₂ adjacent to terminal CH₃) |

| ~14.1 | ω (Terminal CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H Asymmetric Stretch (CH₂) |

| ~2855 | Strong | C-H Symmetric Stretch (CH₂) |

| ~1800 | Very Strong | C=O Stretch (Acyl Chloride) |

| ~1465 | Medium | C-H Bend (Scissoring) |

| ~720 | Medium | C-H Rocking |

| ~650 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 260/262 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 225 | [M - Cl]⁺ | Acylium ion, often a prominent peak resulting from the loss of the chlorine radical. |

| 57 | [C₄H₉]⁺ | Result of alkyl chain fragmentation. |

| 43 | [C₃H₇]⁺ | Result of alkyl chain fragmentation. |

| 29 | [C₂H₅]⁺ | Result of alkyl chain fragmentation. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid long-chain acyl chlorides like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.